molecular formula C27H26F3N3O3 B2859740 1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine CAS No. 338406-14-7

1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine

Cat. No. B2859740
CAS RN: 338406-14-7
M. Wt: 497.518
InChI Key: PHMACSOTHOSEQO-GDWJVWIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine is a useful research compound. Its molecular formula is C27H26F3N3O3 and its molecular weight is 497.518. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, certain compounds have shown good to moderate activities against various microorganisms, indicating the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, including some with a piperazine structure, have been synthesized and showed significant analgesic and anti-inflammatory activities. These findings highlight the potential of such derivatives in creating new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines (BHAPs) have been identified as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase, showcasing the role of piperazine derivatives in developing antiretroviral drugs (Romero et al., 1994).

Serotonin Antagonists

Research on piperazine derivatives, such as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has contributed to understanding their role as serotonin antagonists. These findings could inform the development of new psychiatric medications (Raghupathi et al., 1991).

Dopamine Uptake Inhibitors

The development of robust processes for synthesizing compounds like GBR-12909, a dopamine uptake inhibitor, indicates the importance of piperazine derivatives in researching central nervous system disorders (Ironside et al., 2002).

Fluorescent Ligands for Receptors

The synthesis of 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent properties highlights the potential of these compounds in biological imaging and receptor localization studies (Lacivita et al., 2009).

properties

IUPAC Name

[(E)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3N3O3/c1-35-24-12-10-23(11-13-24)33-16-14-32(15-17-33)19-25(20-6-3-2-4-7-20)31-36-26(34)21-8-5-9-22(18-21)27(28,29)30/h2-13,18H,14-17,19H2,1H3/b31-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMACSOTHOSEQO-GDWJVWIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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